1-benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Description
1-Benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core linked to a benzyl group and a 1,2,4-triazole ring substituted with ethyl and sulfanyl (-SH) groups. The pyridinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications . Structural characterization of such compounds typically employs $ ^1 \text{H} $ NMR, $ ^{13} \text{C} $ NMR, and mass spectrometry, as exemplified in related triazole-pyridinone derivatives .
Properties
IUPAC Name |
1-benzyl-3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-20-14(17-18-16(20)22)13-9-6-10-19(15(13)21)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVCTHLTWZLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a compound with notable biological activities that have garnered attention in pharmaceutical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H16N4OS
- Molecular Weight : 312.39 g/mol
- CAS Number : 329234-95-9
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the triazole ring and the pyridinone moiety. These components enable interactions with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. In vitro studies revealed that it induces apoptosis and inhibits tumor growth.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 12.0 |
Case Studies
A notable case study involved the evaluation of this compound's effects on A549 lung cancer cells. The results indicated that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent for lung cancer.
Study Design
- Objective : To assess the anticancer effects of the compound on A549 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 and 48 hours.
Results
The study found:
- Increased levels of pro-apoptotic markers.
- Decreased cell viability in a dose-dependent manner.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ primarily in substituents on the benzyl and triazole moieties, which influence physicochemical properties and bioactivity. Key comparisons include:
*Molecular weight inferred from structurally similar compounds in .
Physicochemical Properties
- Stability : Sulfanyl groups are prone to oxidation, necessitating stability studies under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
